5-(2-Bromophenyl)-1,3-oxazole
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Overview
Description
5-(2-Bromophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalytic Synthesis and Medicinal Applications
5-(2-Bromophenyl)-1,3-oxazole and related compounds have been extensively researched for their applications in catalytic synthesis and medicinal chemistry. A comprehensive review highlights the metal-based catalytic strategies for synthesizing 1,3-oxazole derivatives, underscoring their significance in medicinal, pharmaceutical, and material sciences due to their structural versatility (Shinde et al., 2022).
2. Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potentials of 1,3-oxazole derivatives. For example, research on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrated promising antimicrobial properties against Gram-positive pathogens, particularly in combating biofilm-associated infections (Apostol et al., 2022). Additionally, novel 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs showed significant antifungal activity against various fungal strains (Terzioğlu Klip et al., 2010).
3. Anticancer Potential
Research on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles has shed light on their anticancer properties. One study found that certain derivatives exhibited notable activity against specific cancer cell lines, suggesting their potential as leads for developing new antitumor agents (Zyabrev et al., 2022).
4. Fluorescent Probes in Lipid Membranes
2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole have been investigated as fluorescent probes for studying lipid membranes. These probes are used to monitor the physicochemical properties of membranes, and their distribution and location within the membranes have been analyzed through fluorescence spectroscopy and molecular dynamics simulations (Posokhov & Kyrychenko, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-bromophenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTHLCLAPCIKJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396322 |
Source
|
Record name | 5-(2-bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819037 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328270-70-8 |
Source
|
Record name | 5-(2-bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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